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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of BUR1 homologs, a family of cyclin-dependent

kinases (CDKs), across various fungal species, including the model organism Saccharomyces

cerevisiae and pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and

Aspergillus nidulans. This analysis highlights conserved and divergent roles, offering insights

into their potential as targets for novel antifungal therapies.

Functional Comparison of BUR1 Homologs
BUR1 and its homologs are key regulators of transcription and cell cycle progression in fungi.

While core functions are conserved, significant differences exist, particularly in their

contribution to virulence and development in pathogenic species.
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Feature
Saccharomyce
s cerevisiae
(Bur1/Sgv1)

Candida
albicans (Crk1)

Cryptococcus
neoformans
(Cdk9
homolog -
putative)

Aspergillus
nidulans
(PtkA)

Primary Function

Transcriptional

elongation, cell

cycle

progression,

telomere length

regulation.[1]

Hyphal

development,

virulence, cell

cycle,

flocculation.[2][3]

[4]

Putative role in

transcription

regulation and

stress response.

Essential for

viability,

conidiophore

development.[2]

[5][6]

Role in Virulence Not applicable.

Essential for

virulence;

crk1/crk1

mutants are

avirulent.[2][3]

Likely important

for virulence

through

regulation of

stress responses

and adaptation.

Not directly

determined, but

essentiality

suggests a

critical role in

overall fitness.

Phenotype of

Deletion Mutant

Lethal (in most

backgrounds),

sensitivity to 6-

azauracil and

mycophenolic

acid.[7]

Defective hyphal

formation under

all tested

conditions,

avirulent.[2][3]

Not yet directly

studied, but likely

lethal or severely

debilitating

based on

homologs.

Lethal.[2][5]

Interaction

Partners

Bur2 (cyclin),

Rpb1 (RNA Pol

II), TORC1

pathway

components.

Putative cyclin

partners,

interacts with

CaCdc37.[1]

Putatively

interacts with a

T-type cyclin and

is

phosphorylated

by CDK7.[8]

PchA (cyclin T),

PclA, PclB (Pcl-

like cyclins).[2][5]

[6]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conserved signaling pathway of BUR1/Cdk9 homologs in

regulating transcription and a general workflow for their comparative analysis.
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Caption: A simplified diagram of the BUR1/Cdk9 signaling pathway in regulating transcriptional

elongation.
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Experimental Workflow for Comparative Analysis of BUR1 Homologs
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Caption: A general experimental workflow for the comparative analysis of BUR1 homologs in

different fungal species.
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Detailed Experimental Protocols
In Vitro Kinase Assay using Radiolabeled ATP
This protocol is adapted for assaying the activity of immunoprecipitated or purified fungal

kinases.[7][9][10][11][12]

Materials:

5x Kinase Reaction Buffer: 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT.

[γ-³²P]ATP (10 μCi/μL).

Cold ATP (10 mM).

Substrate (e.g., purified GST-Rpb1 CTD).

Immunoprecipitated kinase on beads or purified kinase.

2x SDS-PAGE Sample Buffer.

P81 phosphocellulose paper.

Phosphoric acid (0.5%).

Procedure:

Prepare the kinase reaction mix on ice. For a single 30 µL reaction:

15 µL of H₂O

6 µL of 5x Kinase Reaction Buffer

3 µL of substrate (e.g., 1 mg/mL)

3 µL of cold ATP (100 µM final concentration)

1 µL of [γ-³²P]ATP
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Add 28 µL of the reaction mix to the tube containing the immunoprecipitated kinase on beads

or purified kinase.

Initiate the reaction by incubating at 30°C for 30 minutes with gentle shaking.

Stop the reaction by adding 30 µL of 2x SDS-PAGE Sample Buffer and boiling for 5 minutes.

Alternatively, for quantitative measurement, spot 20 µL of the reaction mixture onto P81

phosphocellulose paper.

Wash the P81 paper three times for 5 minutes each in 0.5% phosphoric acid.

Rinse with acetone and let it air dry.

Quantify the incorporated radioactivity using a scintillation counter.

Gene Deletion via Homologous Recombination
This is a general protocol for creating gene deletion mutants, which can be adapted for C.

albicans, C. neoformans, and A. nidulans using appropriate selection markers and

transformation methods.[13][14][15][16][17][18][19][20]

Materials:

Fungal strain to be transformed.

High-fidelity DNA polymerase.

Primers to amplify 5' and 3' flanking regions of the target gene and the selection marker.

A plasmid containing a suitable selectable marker (e.g., URA3, NAT, HYG).

Transformation reagents specific to the fungus (e.g., spheroplasting enzymes for protoplast

transformation, biolistic delivery system).

Selective media.

Procedure:
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Construct the Deletion Cassette:

Amplify ~1 kb of the 5' and 3' flanking regions of the target BUR1 homolog gene using

genomic DNA as a template.

Amplify the selectable marker from a plasmid.

Join the three fragments (5' flank - marker - 3' flank) using fusion PCR or Gibson

assembly.

Fungal Transformation:

Prepare competent cells or protoplasts of the target fungus according to established

protocols for the specific species.

Transform the deletion cassette into the fungal cells. For C. neoformans, biolistic

transformation or electroporation are common methods.[15][16][17] For A. nidulans,

protoplast transformation is frequently used.[14][19][20]

Selection and Screening:

Plate the transformed cells on selective media.

Isolate colonies and screen for correct integration of the deletion cassette by PCR using

primers flanking the target gene locus.

Confirm the gene deletion by Southern blotting.

Heterologous Complementation Assay
This assay is used to determine if a BUR1 homolog from one fungal species can functionally

replace its counterpart in another, typically S. cerevisiae.[2][19][21][22][23][24]

Materials:

A S. cerevisiae strain with a conditional lethal mutation in BUR1 (e.g., a temperature-

sensitive allele).
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A yeast expression vector (e.g., pYES2) with a selectable marker (e.g., URA3).

cDNA of the BUR1 homolog from the test fungus.

Yeast transformation reagents.

Selective media and media for inducing gene expression (e.g., containing galactose for the

GAL1 promoter).

Procedure:

Construct the Expression Plasmid:

Clone the full-length cDNA of the BUR1 homolog into the yeast expression vector under

the control of an inducible promoter (e.g., GAL1).

Yeast Transformation:

Transform the expression plasmid into the S. cerevisiae bur1 mutant strain.

Select for transformants on appropriate selective media.

Phenotypic Analysis:

Grow the transformed yeast on permissive media (e.g., glucose-containing media at the

permissive temperature).

Replica-plate the colonies onto inducing media (e.g., galactose-containing media) and

incubate at the non-permissive temperature for the bur1 allele.

Growth on the inducing media at the non-permissive temperature indicates successful

complementation.

Include positive (wild-type S. cerevisiae BUR1) and negative (empty vector) controls.

This comparative guide highlights the crucial and diverse roles of BUR1 homologs in fungal

biology. Their essentiality in pathogenic fungi, particularly for virulence and key developmental

processes, underscores their potential as promising targets for the development of novel
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antifungal agents. Further research into the specific functions and regulatory mechanisms of

these kinases in less-studied fungal pathogens is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. journals.asm.org [journals.asm.org]

3. Frontiers | Pleiotropic roles of LAMMER kinase, Lkh1 in stress responses and virulence of
Cryptococcus neoformans [frontiersin.org]

4. Pleiotropic roles of LAMMER kinase, Lkh1 in stress responses and virulence of
Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Functional Characterization of a New Member of the Cdk9 Family in Aspergillus nidulans -
PMC [pmc.ncbi.nlm.nih.gov]

6. Evidence that two Pcl-like cyclins control Cdk9 activity during cell differentiation in
Aspergillus nidulans asexual development - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. journals.asm.org [journals.asm.org]

9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

12. What are the common methods available to detect kinase activities? | AAT Bioquest
[aatbio.com]

13. Genetic Manipulation of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

14. academic.oup.com [academic.oup.com]

15. Generation of stable mutants and targeted gene deletion strains in Cryptococcus
neoformans through electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15542163?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/The-proposed-model-of-Lkh1-dependent-pathway-in-C-neoformans-In-response-to-extraneous_fig11_380733130
https://journals.asm.org/doi/10.1128/ec.00181-12
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2024.1369301/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2024.1369301/full
https://pubmed.ncbi.nlm.nih.gov/38774630/
https://pubmed.ncbi.nlm.nih.gov/38774630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3008270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3008270/
https://pubmed.ncbi.nlm.nih.gov/23104571/
https://pubmed.ncbi.nlm.nih.gov/23104571/
https://www.researchgate.net/publication/6416287_Assay_of_protein_kinases_using_radiolabeled_ATP_A_protocol
https://journals.asm.org/doi/10.1128/mbio.02898-25
https://pubmed.ncbi.nlm.nih.gov/17406331/
https://pubmed.ncbi.nlm.nih.gov/17406331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5608137/
https://discovery.dundee.ac.uk/en/publications/assay-of-protein-kinases-using-radiolabeled-atp-a-protocol/
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-common-methods-available-to-detect-kinase-activities
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-common-methods-available-to-detect-kinase-activities
https://pubmed.ncbi.nlm.nih.gov/30016567/
https://academic.oup.com/nar/article/28/22/e97/2383804
https://pubmed.ncbi.nlm.nih.gov/25541555/
https://pubmed.ncbi.nlm.nih.gov/25541555/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. jsmm.org [jsmm.org]

17. Generation of stable mutants and targeted gene deletion strains in Cryptococcus
neoformans through electroporation - PMC [pmc.ncbi.nlm.nih.gov]

18. Genetic engineering of A. nidulans using CRISPR-Cas9 [protocols.io]

19. researchgate.net [researchgate.net]

20. Tools for Manipulation of Secondary Metabolism Pathways: Rapid Promoter
Replacements and Gene Deletions in Aspergillus nidulans | Springer Nature Experiments
[experiments.springernature.com]

21. journals.asm.org [journals.asm.org]

22. Measuring Stress Phenotypes in Cryptococcus neoformans - PMC
[pmc.ncbi.nlm.nih.gov]

23. researchgate.net [researchgate.net]

24. UFCG: database of universal fungal core genes and pipeline for genome-wide
phylogenetic analysis of fungi - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of BUR1 Homologs in Diverse
Fungal Species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542163#comparative-analysis-of-bur1-homologs-
in-different-fungi]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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